2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

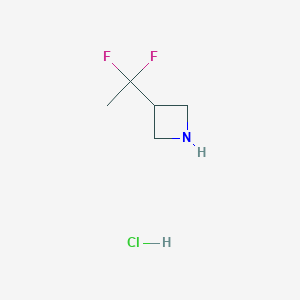

“2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride” is a chemical compound with the CAS Number: 2112643-53-3 . It has a molecular weight of 172.59 . The IUPAC name for this compound is this compound . It is typically stored at 4 degrees Celsius and comes in the form of a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5FN2.ClH/c8-6-2-1-5-10-7(6)3-4-9;/h1-2,5H,3H2;1H . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 172.59 .Applications De Recherche Scientifique

Fluorescent Probes for Metal Ion Detection

One notable application of 2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride derivatives in scientific research is their utilization in the development of fluorescent probes. These probes are designed for the selective detection of metal ions, such as zinc (Zn2+), in biological specimens. For instance, a ratiometric fluorescence probe was developed to visualize Zn2+ ions selectively, demonstrating a unique ability to produce a red-shifted emission in the presence of Zn2+ under physiological pH conditions, despite the quenching effects of other metal ions like Cu2+ (Ajayaghosh, Carol, & Sreejith, 2005).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, such as difluoropiperidines, has garnered interest due to their potential applications in organic and medicinal chemistry. Research has demonstrated a new synthetic pathway for producing valuable 3,3-difluoropiperidines starting from delta-chloro-alpha,alpha-difluoroimines, with this compound derivatives playing a crucial role in this process (Verniest et al., 2008).

Electrochemical Monofluorination

In the field of electrochemistry, this compound derivatives have been employed in the electrochemical monofluorination of pyridine to synthesize 2-fluoropyridine. This process highlights the efficiency of using a platinum anode and specific fluoride sources in acetonitrile, providing insights into the electrochemical synthesis of fluorinated pyridines (Ballinger, Teare, Bowen, & Garnett, 1985).

Modulation of Photophysical Properties

The modulation of photophysical properties of compounds like 2,2'-bipyridine-3,3'-diol within bile salt aggregates has been studied using derivatives of this compound. These studies provide a deeper understanding of how these aggregates can serve as host systems for transporting water-soluble drug molecules, showcasing the significance of the hydrophobic microenvironments provided by bile salt aggregates (Mandal et al., 2013).

Crystal Structure Analysis

Crystal structure analysis of related compounds has also been an area of application, with studies revealing the molecular interactions and three-dimensional network formation in crystals of pyridine herbicides, providing valuable information for the design and synthesis of new herbicidal compounds (Park, Choi, Kwon, & Kim, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-(3-fluoropyridin-2-yl)acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2.ClH/c8-6-2-1-5-10-7(6)3-4-9;/h1-2,5H,3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYCNYZVGSAOPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC#N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2735007.png)

![1-(Bromomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2735008.png)

![ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2735011.png)

![4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2735022.png)

![1-(5-Methylthiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2735024.png)